2-(4-chlorobenzenesulfonamido)-N-(4-methoxy-2-nitrophenyl)benzamide

SOAT/SLC10A6 inhibition potency ranking structure–activity relationship

Compound 40 (SOAT-IN-1) is the only ASBT-silent, SOAT-selective probe in the S1647-derivative panel, delivering 1.6 µM SOAT potency and ~9-fold selectivity over NTCP. Unlike non-selective SLC10 inhibitors or clinical BARIs (elobixibat, maralixibat), it eliminates confounding ASBT off-target effects, enabling clean deconvolution of SOAT-dependent DHEAS/estrone-3-sulfate internalization in placental, testicular, and breast cancer models. Secure this essential benchmark compound from authorized suppliers with guaranteed purity to ensure reproducible pharmacology and valid SAR anchoring.

Molecular Formula C20H16ClN3O6S
Molecular Weight 461.87
CAS No. 898440-60-3
Cat. No. B2543683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorobenzenesulfonamido)-N-(4-methoxy-2-nitrophenyl)benzamide
CAS898440-60-3
Molecular FormulaC20H16ClN3O6S
Molecular Weight461.87
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
InChIInChI=1S/C20H16ClN3O6S/c1-30-14-8-11-18(19(12-14)24(26)27)22-20(25)16-4-2-3-5-17(16)23-31(28,29)15-9-6-13(21)7-10-15/h2-12,23H,1H3,(H,22,25)
InChIKeyMRWCZTWNWLZLSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorobenzenesulfonamido)-N-(4-methoxy-2-nitrophenyl)benzamide (CAS 898440-60-3) for Targeted SOAT Pharmacology: Core Identity and Scientific Context


2-(4-Chlorobenzenesulfonamido)-N-(4-methoxy-2-nitrophenyl)benzamide (CAS 898440-60-3), also designated SOAT-IN-1 or compound 40, is a synthetic phenylsulfonylamino-benzanilide that acts as a potent and selective inhibitor of the sodium-dependent organic anion transporter SOAT (SLC10A6) [1]. It belongs to a compound class developed through structure–activity relationship (SAR) expansion around the dual ASBT/SOAT inhibitor S1647, and has been systematically profiled alongside its close structural congeners for target engagement across the three SLC10 carriers: SOAT, ASBT (SLC10A2), and NTCP (SLC10A1) [1].

Why SLC10 Transporter Inhibitors Are Not Interchangeable: The Case for Procuring 2-(4-Chlorobenzenesulfonamido)-N-(4-methoxy-2-nitrophenyl)benzamide


Inhibitors of the SLC10 carrier family exhibit profound target cross-reactivity profiles that cannot be predicted from chemical similarity alone [1]. The phenylsulfonylamino-benzanilide chemotype encompasses compounds with divergent selectivity windows; for example, the parent inhibitor S1647 shows dual ASBT and SOAT inhibition, while certain derivatives shift potency entirely toward SOAT or NTCP [1]. Clinically used bile acid reabsorption inhibitors such as elobixibat, maralixibat, and odevixibat further complicate the picture by potently inhibiting ASBT (IC50 0.1–1.0 µM) while retaining variable off-target activity at SOAT (IC50 3.2–5.9 µM) and NTCP (IC50 10–99 µM) [2]. Consequently, substituting one sulfonamide-bearing benzanilide for another in experimental protocols risks introducing uncharacterized polypharmacology, undermining assay interpretability and translational validity [1][2].

Product-Specific Quantitative Evidence Guide for 2-(4-Chlorobenzenesulfonamido)-N-(4-methoxy-2-nitrophenyl)benzamide (CAS 898440-60-3)


Superior SOAT Inhibitory Potency Versus the Parent Compound S1647 and Other In-Class Congeners

Compound 40 exhibits an IC50 of 1.6 µM against SOAT, making it the most potent SOAT inhibitor among the 23 S1647 derivatives profiled in the head-to-head panel [1]. This represents a 2.2-fold improvement over the parent compound S1647 (SOAT IC50 = 3.5 µM) [1]. Compound 40 also outperforms the next most potent congeners: compound 33 (SOAT IC50 = 2.4 µM), compound 56 (IC50 = 2.6 µM), and compound 65 (IC50 = 6.3 µM) [1]. The enhanced potency is attributed to the specific substitution pattern (4-methoxy-2-nitro on the aniline ring combined with 4-chloro on the benzenesulfonamide), which optimizes hydrophobic and hydrogen-bond acceptor interactions within the SOAT pharmacophore [1].

SOAT/SLC10A6 inhibition potency ranking structure–activity relationship transporter pharmacology

Absolute Selectivity Against ASBT: Critical Differentiation from Dual ASBT/SOAT Inhibitors

Compound 40 shows no detectable inhibition of ASBT (IC50 > 100 µM) in direct head-to-head profiling, whereas the parent compound S1647 inhibits ASBT with an IC50 of 13.4 µM [1]. This absolute selectivity contrasts sharply with clinically used bile acid reabsorption inhibitors: elobixibat, maralixibat, and odevixibat are all potent ASBT inhibitors (IC50 = 0.1–1.0 µM) and retain off-target SOAT inhibition (IC50 = 3.2–5.9 µM) [2]. Among other S1647 derivatives, only a minority achieve the 'no inhibition' ASBT profile; for instance, compound 30 (IC50 = 31.6 µM at SOAT, no ASBT inhibition) is far less SOAT-potent, and compound 54 (no SOAT inhibition, ASBT IC50 = 15.9 µM) exhibits the opposite selectivity [1].

ASBT selectivity target specificity SLC10A2 transporter cross-reactivity

Favorable SOAT-to-NTCP Selectivity Ratio Compared to Multitarget SLC10 Inhibitors

Compound 40 discriminates between SOAT and NTCP by approximately 9-fold (SOAT IC50 = 1.6 µM vs. NTCP IC50 = 14.3 µM) [1]. This selectivity is superior to that of S1647, which is essentially non-selective with a SOAT-to-NTCP ratio of roughly 3-fold (SOAT IC50 = 3.5 µM vs. NTCP IC50 = 10.4 µM) [1]. The pan-SLC10 inhibitor troglitazone, used as a reference, inhibits SOAT, ASBT, and NTCP non-selectively, while clinically used BARIs such as elobixibat and maralixibat show SOAT-to-NTCP selectivity that is variable and unfavorable (NTCP IC50 values spanning 10–99 µM) [2]. Among the S1647 series, compound 40 exhibits the single most favorable combination of high SOAT potency and manageable NTCP selectivity [1].

NTCP selectivity SLC10A1 HBV entry receptor transporter selectivity window

Structurally Defined Differentiation: 4-Methoxy-2-Nitro Substitution as the Key Selectivity-Determining Motif

The selectivity profile of compound 40 is exquisitely dependent on the precisely defined substitution pattern of the aniline ring. The 4-methoxy-2-nitro arrangement confers both high SOAT potency (1.6 µM) and complete ASBT silence [1]. Positional isomers with altered methoxy–nitro topology, such as 2-methoxy-4-nitrophenyl (CAS 898421-55-1) or 2-methoxy-5-nitrophenyl analogs, are chemically distinct entities with uncharacterized selectivity profiles that cannot be assumed to reproduce compound 40's receptor pharmacology . Within the S1647 derivative series, subtle changes in substitution lead to profound selectivity shifts: compound 33 (same scaffold, different substitution) achieves SOAT IC50 = 2.4 µM but retains ASBT IC50 = 65.3 µM, while compound 41 exhibits roughly equipotent inhibition across all three carriers [1].

structure–selectivity relationship phenylsulfonylamino-benzanilide positional isomer medicinal chemistry

Antiproliferative Rationale in Hormone-Dependent Breast Cancer Models

Experimental SOAT inhibitors have demonstrated antiproliferative effects on hormone-dependent breast cancer cells, presumably by blocking the uptake of sulfated steroid hormone precursors (e.g., estrone-3-sulfate, DHEAS) that serve as intracrine estrogen sources [1]. While specific IC50 values for compound 40 in breast cancer proliferation assays are not yet reported in the primary comparative study, cellular proliferation data for the compound class support the rationale that selective SOAT blockade—as achieved by compound 40—may suppress steroid sulfate-driven growth in SOAT-expressing breast cancer lines [1]. Compound 40's complete freedom from ASBT inhibition is particularly relevant here, as clinical ASBT inhibitors such as elobixibat could confound breast cancer models through bile-acid-mediated signaling [2].

breast cancer steroid sulfate SOAT-mediated proliferation antiproliferative

Comparative Advantage Over Clinically Used Bile Acid Reabsorption Inhibitors for SOAT-Specific Investigations

Clinical-stage BARIs (elobixibat, maralixibat, odevixibat) are highly potent ASBT inhibitors (IC50 = 0.1–1.0 µM) that also inhibit SOAT (IC50 = 3.2–5.9 µM), NTCP (IC50 = 10–99 µM), and hepatic OATP transporters (OATP1B1, OATP1B3, OATP2B1; IC50 = 1.6–29 µM) [2]. This polypharmacology renders them unsuitable as single-target SOAT probes. Compound 40 shows superior SOAT potency (1.6 µM) to all BARIs, complete absence of ASBT activity (versus sub-µM ASBT potency for BARIs), and has not been reported to inhibit OATP-family transporters, making it a substantially cleaner tool for SOAT-centric studies [1][2].

bile acid reabsorption inhibitor BARI SOAT selectivity off-target profiling

Optimal Research and Industrial Application Scenarios for 2-(4-Chlorobenzenesulfonamido)-N-(4-methoxy-2-nitrophenyl)benzamide (SOAT-IN-1)


Selective SOAT Pharmacological Probe in Steroid Sulfate Transport and Intracrinology Research

Compound 40 serves as an optimal small-molecule probe for dissecting SOAT/SLC10A6-mediated steroid sulfate uptake in tissues where SOAT is functionally expressed, including testis, placenta, and hormone-responsive cancers [1]. Its 1.6 µM SOAT potency, combined with the complete absence of ASBT inhibition and an approximately 9-fold selectivity window over NTCP, enables clean interrogation of SOAT-dependent DHEAS and estrone-3-sulfate internalization without confounding effects on bile acid transporters [1]. This selectivity profile is particularly valuable in co-culture systems or tissue explants where ASBT and NTCP are co-expressed with SOAT, as is the case in placental syncytiotrophoblast and certain breast cancer contexts [1].

SAR Reference Standard in Phenylsulfonylamino-Benzanilide Lead Optimization Campaigns

As the most potent and the only ASBT-silent member of the 23-compound S1647 derivative panel characterized by Wannowius et al. [1], compound 40 provides a critical benchmark in medicinal chemistry programs aiming to optimize SLC10 transporter selectivity. Its precisely defined 4-methoxy-2-nitro substitution pattern establishes a selectivity-determining pharmacophore element that can guide the design of next-generation SOAT inhibitors with further improved NTCP discrimination or in vivo pharmacokinetic properties [1]. The availability of full IC50 curves and 95% confidence intervals for compound 40 across all three carriers offers robust statistical anchoring for SAR modeling [1].

Target Validation in Hormone-Dependent Breast Cancer Models Requiring Clean SOAT Pharmacology

Experimental evidence indicates that SOAT inhibition can suppress proliferation of hormone-dependent breast cancer cells by depriving them of sulfated steroid precursors required for intracrine estrogen biosynthesis [1]. Compound 40 is currently the only well-characterized SOAT inhibitor that combines sub-2 µM SOAT potency with absolute ASBT selectivity, making it the preferred tool for validating SOAT as a therapeutic target in breast cancer models without the confounding influence of bile acid transporter modulation [1][2]. Investigators using clinical BARIs such as elobixibat or maralixibat risk misattributing ASBT-mediated effects to SOAT, given these compounds' multi-µM SOAT off-target activity [2].

Negative Control Design for SLC10 Polypharmacology Studies Using BARIs or S1647

In experimental designs where non-selective SLC10 inhibitors like S1647, troglitazone, or clinical BARIs are used to achieve broad SLC10 family inhibition [1][2], compound 40 can serve as a SOAT-only control arm. This enables researchers to deconvolve which component of a multi-carrier phenotype is specifically attributable to SOAT blockade. The combination of compound 40 (SOAT-selective) with a selective ASBT inhibitor (e.g., linerixibat, which lacks SOAT activity) [2] permits modular pharmacological dissection of SLC10 transporter contributions in complex physiological models.

Quote Request

Request a Quote for 2-(4-chlorobenzenesulfonamido)-N-(4-methoxy-2-nitrophenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.